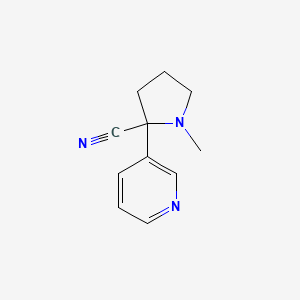
2'-Cyanonicotine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-Cyanonicotine (synonym: 5'-Cyanonicotine, CID162517) is a nicotine derivative formed via enzymatic oxidation of nicotine in the presence of cyanide. Its structure features a cyano group (-CN) substituted at the 5' position of the pyrrolidine ring (numbered as 2' in alternative systems), with the molecular formula C₁₁H₁₃N₃ and InChIKey DUKKSGGNSSFORH-UHFFFAOYSA-N . This compound is generated as an intermediate during nicotine metabolism when cyanide ions disrupt the canonical pathway that typically produces cotinine, a major nicotine metabolite .
The synthesis of this compound occurs through two pathways:
Chemical Synthesis: Oxidation of nicotine followed by reaction with cyanide yields this compound .
Enzymatic Pathway: Microsomal incubations containing nicotine, NADPH, and cyanide produce this compound, bypassing cotinine formation .
類似化合物との比較
Structural and Metabolic Differences
| Compound | Structure | Metabolic Pathway | Key Functional Group |
|---|---|---|---|
| 2'-Cyanonicotine | Cyano group on pyrrolidine ring | Cyanide-dependent enzymatic oxidation | -CN |
| Cotinine | Ketone group on pyrrolidine ring | Cytochrome P450-mediated oxidation | C=O |
| Nicotine | Unmodified pyrrolidine ring | Precursor to cotinine/cyanonicotine | -CH₂-N(CH₃)₂ |
Key Findings:
- Formation Dynamics: Cyanide concentration inversely regulates this compound and cotinine production. At 1 mM cyanide, cotinine formation decreases by ~60%, while this compound increases proportionally .
- Enzymatic Selectivity: The nicotine iminium ion intermediate reacts with water to form cotinine under normal conditions. However, cyanide competitively binds to the iminium ion, favoring this compound synthesis .
Pharmacological and Toxicological Implications
- Cotinine : A stable metabolite with a plasma half-life of 15–20 hours, widely used as a biomarker for nicotine exposure.
- This compound: Its biological persistence and toxicity remain understudied. Preliminary data suggest it may act as a neurotoxicant due to cyanide release under physiological conditions .
Table 1. Cyanide Concentration vs. Metabolite Formation
| Cyanide (mM) | Cotinine Formation (%) | This compound Formation (%) |
|---|---|---|
| 0 | 100 | 0 |
| 0.5 | 70 | 30 |
| 1.0 | 40 | 60 |
| 2.0 | 20 | 80 |
Data derived from enzymatic incubation trends described in Figure 3 of .
特性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
1-methyl-2-pyridin-3-ylpyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-14-7-3-5-11(14,9-12)10-4-2-6-13-8-10/h2,4,6,8H,3,5,7H2,1H3 |
InChIキー |
COSQWACRRACEEH-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1(C#N)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















